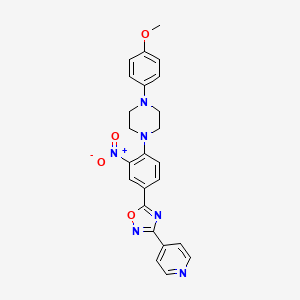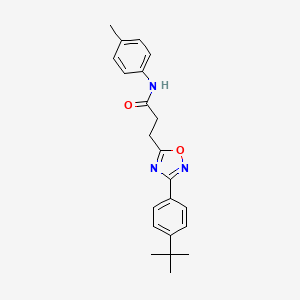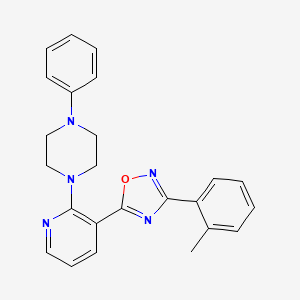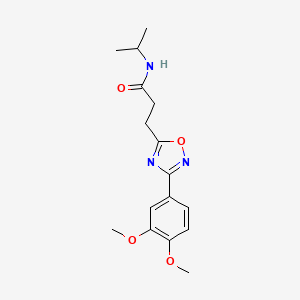
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide, also known as HMQ-TFA, is a small molecule inhibitor that has been studied extensively in recent years due to its potential therapeutic applications. This compound is a member of the quinoline family and has been shown to inhibit the activity of a number of enzymes and proteins involved in various cellular processes. We will also highlight some future directions for research on this compound.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide has been studied extensively in the context of cancer research, due to its ability to inhibit the activity of a number of enzymes and proteins involved in cancer cell growth and proliferation. For example, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP can lead to the accumulation of DNA damage and ultimately cell death, making PARP inhibitors like this compound promising candidates for cancer therapy.
作用機序
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide exerts its effects through a number of different mechanisms, depending on the specific enzyme or protein being targeted. For example, as mentioned above, this compound inhibits the activity of PARP by binding to its catalytic domain and preventing the enzyme from repairing damaged DNA. This compound has also been shown to inhibit the activity of other enzymes and proteins, such as the kinase Akt and the transcription factor NF-κB, both of which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific target being inhibited. For example, inhibition of PARP can lead to the accumulation of DNA damage and ultimately cell death, while inhibition of Akt and NF-κB can lead to decreased cancer cell survival and proliferation. This compound has also been shown to have anti-inflammatory effects, likely due to its inhibition of NF-κB.
実験室実験の利点と制限
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide for lab experiments is its specificity for certain enzymes and proteins, which allows researchers to selectively target these molecules and study their effects. However, this specificity can also be a limitation, as this compound may not be effective against all cancer types or in all patients. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its availability for some researchers.
将来の方向性
There are a number of future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide. One area of interest is the development of more potent and selective PARP inhibitors, as well as the identification of new targets for this compound and other quinoline-based compounds. Additionally, there is interest in studying the effects of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to determine whether these treatments can be synergistic. Finally, there is interest in studying the potential side effects of this compound and other quinoline-based compounds, in order to better understand their safety and tolerability in patients.
合成法
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide can be synthesized using a number of different methods, but one of the most common approaches involves the reaction of 2-hydroxy-6-methylquinoline with isobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with N-isopropyl-3-methylbenzamide and trifluoroacetic acid to yield the final product. This method has been optimized over the years and is now a well-established protocol for the synthesis of this compound.
特性
IUPAC Name |
3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)24(22(26)17-7-5-6-15(3)10-17)13-19-12-18-11-16(4)8-9-20(18)23-21(19)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFHCKLJHHXIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694664.png)

![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7694721.png)





